molecular formula C17H18ClFN4OS B6997937 N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B6997937
M. Wt: 380.9 g/mol
InChI Key: DYVCUJBDIQFJJY-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features an indole moiety, a thiadiazole ring, and an oxane group

Properties

IUPAC Name

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4OS/c18-13-7-12-11(9-21-15(12)8-14(13)19)1-4-20-17-22-16(23-25-17)10-2-5-24-6-3-10/h7-10,21H,1-6H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVCUJBDIQFJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NSC(=N2)NCCC3=CNC4=CC(=C(C=C43)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro and fluoro substituents.

The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate carbonyl compounds under acidic or basic conditions . The final step involves the coupling of the indole derivative with the thiadiazole ring and the oxane group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The thiadiazole ring may also contribute to the compound’s activity by interacting with metal ions or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole moiety but lacks the thiadiazole and oxane groups.

    5-chloro-6-fluoroindole: Similar indole structure with chloro and fluoro substituents but lacks the thiadiazole and oxane groups.

    1,2,4-thiadiazole derivatives: Share the thiadiazole ring but lack the indole and oxane groups.

Uniqueness

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the indole, thiadiazole, and oxane moieties in a single molecule. This unique structure may confer distinct biological and chemical properties that are not observed in the individual components.

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